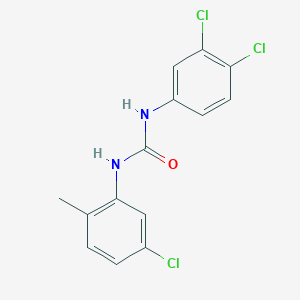

N-(5-chloro-2-methylphenyl)-N'-(3,4-dichlorophenyl)urea

Description

N-(5-chloro-2-methylphenyl)-N'-(3,4-dichlorophenyl)urea is a synthetic urea derivative characterized by a 5-chloro-2-methylphenyl group and a 3,4-dichlorophenyl group linked via a urea bridge (-NH-C(=O)-NH-). The chlorine substituents enhance lipophilicity and binding affinity to biological targets, while the methyl group may influence solubility and metabolic stability .

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3N2O/c1-8-2-3-9(15)6-13(8)19-14(20)18-10-4-5-11(16)12(17)7-10/h2-7H,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBLDIWVKDFGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 5-chloro-2-methylaniline with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chloro groups in the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N’-(3,4-dichlorophenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-(3,4-dichlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to established urea derivatives allow for comparative analysis:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- Diuron/Linuron : The dimethyl or methoxy groups in diuron/linuron enhance soil persistence and broad-spectrum herbicidal activity . In contrast, the methyl group in the target compound may reduce environmental persistence while retaining efficacy.

- Chlorine Positioning : The 3,4-dichlorophenyl group (common in diuron, linuron, and the target compound) is critical for inhibiting photosynthesis in plants by binding to Photosystem II . The 5-chloro-2-methylphenyl group in the target compound could modify binding kinetics or specificity.

Comparative Toxicity: Diuron’s moderate mammalian toxicity and high algal toxicity are well-documented .

Synthetic Complexity :

- Compounds with trifluoromethyl or pyridyl groups (e.g., ) require multi-step syntheses, whereas simpler urea derivatives like diuron are more cost-effective for agricultural use .

Table 2: Physicochemical Properties

| Property | Target Compound* | Diuron | Linuron |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 233.1 | 249.1 |

| LogP (Lipophilicity) | ~3.5 (predicted) | 2.68 | 3.0 |

| Water Solubility (mg/L) | Low (similar to diuron) | 35–42 | 75 |

| Half-life in Soil (days) | Data needed | 90–180 | 40–75 |

*Estimates based on structural analogs .

Biological Activity

N-(5-chloro-2-methylphenyl)-N'-(3,4-dichlorophenyl)urea is a synthetic compound belonging to the urea derivatives class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H11Cl3N2O

- CAS Number : 500873-73-4

- Molecular Weight : 317.6 g/mol

The compound's structure features a urea linkage between two aromatic rings, one of which contains a chloro and a methyl group. The presence of these functional groups is critical for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has shown potential in inhibiting cancer cell proliferation by targeting pathways associated with tumor growth.

- Anticancer Activity : Similar compounds have demonstrated significant anticancer effects in various studies. For example, related dichlorophenyl urea compounds have been investigated for their efficacy against melanoma and leukemia cells .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, which is an area of ongoing research.

Anticancer Studies

A notable study explored the effects of related dichlorophenyl urea compounds on melanoma cells. The results indicated that compounds like COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea) significantly reduced tumor growth in both in vitro and in vivo models . This highlights the potential of urea derivatives in developing targeted cancer therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| COH-SR4 | Anticancer | |

| N-(5-chloro-2-methoxyphenyl)-N'-(3-chlorophenyl)urea | Enzyme inhibition | |

| N-(5-chloro-2-methylphenyl)-N,N-bis(phenylmethyl)urea | Cytotoxicity |

Research Insights

- In Vitro Studies : Laboratory studies have shown that this compound can induce apoptosis in cancer cell lines at specific concentrations (IC50 values). Further research is needed to establish the exact IC50 for this compound.

- Structure-Activity Relationship (SAR) : Investigations into the SAR indicate that the presence of electron-withdrawing groups like chlorine enhances biological activity. The arrangement of these substituents plays a crucial role in the compound's effectiveness against various biological targets .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(5-chloro-2-methylphenyl)-N'-(3,4-dichlorophenyl)urea, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling chlorinated aromatic amines with isocyanates or via urea-forming reactions. For example, analogous urea derivatives (e.g., Linuron) are synthesized by reacting 3,4-dichloroaniline with methyl isocyanate under controlled conditions . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Use of triethylamine to neutralize HCl byproducts.

- Purification : Recrystallization from ethanol or acetone, followed by HPLC validation (purity >99.5%) .

Q. How can the physical properties (e.g., solubility, stability) of this compound be characterized?

- Key Properties :

| Property | Value | Method | Reference |

|---|---|---|---|

| Water Solubility | <1 mg/L (estimated) | Shake-flask method | |

| Partition Coefficient (log KOW) | ~3.0 (predicted) | HPLC retention time correlation | |

| Melting Point | ~250–260°C | Differential Scanning Calorimetry (DSC) |

- Stability Testing : Conduct accelerated degradation studies under varied pH (2–12) and UV exposure to identify hydrolytic or photolytic degradation products .

Q. What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?

- HPLC-UV/Vis : Use a C18 column with methanol/water (70:30) mobile phase; detection at 254 nm (optimal for aromatic chlorinated compounds) .

- LC-MS/MS : Employ electrospray ionization (ESI) in positive mode for trace-level detection (LOQ <0.1 µg/L) .

Advanced Research Questions

Q. How do metabolic pathways of this compound compare to structurally related herbicides like Linuron?

- Mechanistic Insights :

- Demethylation : Likely initial step, as seen in Linuron metabolism, producing N-(3,4-dichlorophenyl)urea .

- Hydroxylation : Predicted at the 5-chloro-2-methylphenyl group, forming hydroxylated metabolites detectable via LC-HRMS .

Q. What computational strategies can predict the biological activity and toxicity of this compound?

- In Silico Workflow :

Docking Studies : Use AutoDock Vina to model interactions with serotonin reuptake transporters (analogous to sertraline derivatives) .

ADMET Prediction : Apply ADMETlab2.0 to estimate bioavailability, blood-brain barrier permeability, and hepatotoxicity .

QSAR Modeling : Train models on urea herbicide datasets to predict EC50 values for algal toxicity .

Q. How can contradictory solubility data from different studies be resolved?

- Case Example : Reported water solubility for N-(3,4-dichlorophenyl)urea derivatives ranges from 42 mg/L (Diuron) to <1 mg/L (Triclocarbam) due to crystallinity and substituent effects .

- Resolution Strategy :

- Perform controlled solubility assays using OECD Guideline 105.

- Analyze crystal structure via XRD to identify polymorphism impacting solubility .

Q. What are the thermodynamic parameters for decomposition or isomerization of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.